5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI)
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Overview
Description
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is a complex heterocyclic compound that features a fused ring system combining isoxazole, oxadiazole, and pyridazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles, followed by cyclization to form the fused ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities
Biological Research: It is used as a probe to study enzyme inhibition and receptor binding due to its unique structure and reactivity.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-d]pyridazine: Shares the isoxazole and pyridazine rings but lacks the oxadiazole moiety.
Thiazolo[4,5-d]pyridazine: Contains a thiazole ring instead of the isoxazole ring.
Oxazolo[5,4-d]pyrimidine: Features an oxazole and pyrimidine ring system.
Uniqueness
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is unique due to its fused ring system that combines three different heterocycles, providing a distinct structural framework that can interact with various biological targets in unique ways.
Properties
CAS No. |
173270-07-0 |
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Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3,10-dioxa-4,6,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,8,11-tetraene |
InChI |
InChI=1S/C6H4N4O2/c1-4-5(11-8-1)2-7-10-3-9-12-6(4)10/h1-3,7H |
InChI Key |
QXMKMSCIASUNOU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C3N(N1)C=NO3)C=NO2 |
Canonical SMILES |
C1=C2C(=C3N(N1)C=NO3)C=NO2 |
Synonyms |
5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) |
Origin of Product |
United States |
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